molecular formula C5H8Cl2O B1296641 1,5-Dichloropentan-3-one CAS No. 3592-25-4

1,5-Dichloropentan-3-one

Cat. No.: B1296641
CAS No.: 3592-25-4
M. Wt: 155.02 g/mol
InChI Key: LYJQMHVYFFZQGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dichloropentan-3-one is an organic compound with the molecular formula C5H8Cl2O. It is a colorless liquid with a pungent odor and is used in various chemical synthesis processes. This compound is known for its reactivity due to the presence of both chlorine atoms and a ketone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dichloropentan-3-one can be synthesized through several methods. One common method involves the chlorination of 3-pentanone. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a temperature of around 0-5°C to control the exothermic nature of the chlorination process.

Industrial Production Methods

In industrial settings, this compound is produced using a continuous flow process to ensure consistent quality and yield. The process involves the controlled addition of chlorine gas to 3-pentanone in a reactor equipped with cooling systems to manage the heat generated during the reaction. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloropentan-3-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction Reactions: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solutions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Oxidation: Potassium permanganate in acidic or neutral conditions, or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Formation of 1,5-dihydroxy-pentan-3-one, 1,5-diamino-pentan-3-one, or 1,5-dithio-pentan-3-one.

    Reduction: Formation of 1,5-dichloropentan-3-ol.

    Oxidation: Formation of 1,5-dichloropentanoic acid.

Scientific Research Applications

1,5-Dichloropentan-3-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated ketones.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1,5-Dichloropentan-3-one involves its reactivity with nucleophiles due to the presence of electrophilic chlorine atoms and a carbonyl group. The compound can form covalent bonds with nucleophilic sites on enzymes or other biological molecules, potentially inhibiting their activity. This reactivity makes it a useful tool in studying enzyme mechanisms and developing enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dichloropropan-2-one: Similar in structure but with a shorter carbon chain.

    1,4-Dichlorobutan-2-one: Similar in structure but with one less carbon atom.

    1,5-Dibromopentan-3-one: Similar in structure but with bromine atoms instead of chlorine.

Uniqueness

1,5-Dichloropentan-3-one is unique due to its specific chain length and the positioning of the chlorine atoms and ketone group. This unique structure imparts distinct reactivity and properties, making it valuable in specific chemical synthesis and research applications.

Properties

IUPAC Name

1,5-dichloropentan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Cl2O/c6-3-1-5(8)2-4-7/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYJQMHVYFFZQGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30957336
Record name 1,5-Dichloropentan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30957336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3592-25-4
Record name 1,5-Dichloro-3-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3592-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Dichloropentan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30957336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5-Dichloropentan-3-one
Reactant of Route 2
Reactant of Route 2
1,5-Dichloropentan-3-one
Reactant of Route 3
Reactant of Route 3
1,5-Dichloropentan-3-one
Reactant of Route 4
Reactant of Route 4
1,5-Dichloropentan-3-one
Reactant of Route 5
Reactant of Route 5
1,5-Dichloropentan-3-one
Reactant of Route 6
Reactant of Route 6
1,5-Dichloropentan-3-one
Customer
Q & A

Q1: What is the main synthetic application of 1,5-dichloropentan-3-one highlighted in the provided research?

A: this compound acts as a key building block in synthesizing macrocyclic thioethers. [] Specifically, it reacts with the cesium dithiolate of 3-thiapentane-1,5-dithiol to produce 4,7,10-trithiadodecanone. [] This reaction highlights its utility in constructing cyclic structures containing sulfur atoms.

Q2: How does the structure of this compound contribute to its reactivity?

A: The presence of two electrophilic carbon atoms, each bonded to a chlorine atom, makes this compound susceptible to nucleophilic attack. [] This reactivity is exploited in its reaction with the dithiolate, where the sulfur anions act as nucleophiles, displacing the chlorine atoms and forming the thioether linkages of the macrocycle. []

Q3: Beyond macrocycle synthesis, is this compound utilized in any other chemical reactions?

A: Yes, this compound serves as a starting material in the synthesis of 1-arylpiperidin-4-one dimethyl acetals. [] It reacts with primary aromatic amines in the presence of toluene-4-sulfonic acid monohydrate and trimethyl orthoformate to yield the desired acetals. [] These acetals are valuable intermediates in the synthesis of oligoribonucleotides. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.